molecular formula C18H19F3N2O2 B1666456 2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid CAS No. 1031335-85-9

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid

Cat. No. B1666456
M. Wt: 352.4 g/mol
InChI Key: YPHFQSYEKIEMNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The trifluoromethyl group is quite unreactive, but it can influence the reactivity of the rest of the molecule due to its strong electron-withdrawing nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the acetic acid group suggests that it would be able to form hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Synthesis Methods

  • Non-Condensed Trifluoromethylated 5,5-Bicycles Synthesis : A novel series of non-condensed 5,5-bicycles, including those with trifluoromethyl groups, has been synthesized using 2-bromoacetophenone, 2-bromopropiophenone, and 2-bromocyclohexanone, demonstrating the versatility of trifluoromethylated compounds in creating diverse bicyclic structures (Bonacorso et al., 2002).

  • Synthesis of Pyrazole Carboxamides : The synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid demonstrates the application of trifluoromethyl groups in generating pyrazole derivatives with potential uses in various chemical reactions (Prabakaran et al., 2012).

Biological Activities

  • Antimicrobial Activity : Some pyrazole derivatives, including those with trifluoromethyl groups, have been shown to possess antimicrobial activity. These compounds were tested against various pathogens, demonstrating their potential as antimicrobial agents (Kumar et al., 2012).

  • Antimycobacterial Agents : Trifluoromethyl pyrazolo-1,2,3-triazole hybrids have shown promising results as antimycobacterial agents. Their synthesis and evaluation highlight the potential of trifluoromethylated pyrazole derivatives in the development of new antimicrobial therapies (Emmadi et al., 2015).

Chemical Properties and Applications

  • Corrosion Inhibition : Pyrazoline derivatives, including those with trifluoromethyl groups, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This indicates the potential application of these compounds in industrial corrosion protection (Lgaz et al., 2018).

  • Structural and Spectral Investigations : The structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, including trifluoromethyl groups, contributes to our understanding of their electronic properties and potential applications in various chemical processes (Viveka et al., 2016).

properties

IUPAC Name

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHFQSYEKIEMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Reactant of Route 2
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Reactant of Route 3
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Reactant of Route 4
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Reactant of Route 5
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Reactant of Route 6
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid

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